molecular formula C13H24O2 B192566 12-Tridecenoic acid CAS No. 6006-06-0

12-Tridecenoic acid

Cat. No.: B192566
CAS No.: 6006-06-0
M. Wt: 212.33 g/mol
InChI Key: PARCICAYFORNPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

12-Tridecenoic Acid: is a monounsaturated fatty acid with the molecular formula C13H24O2 . It is characterized by a long hydrocarbon chain with a single double bond located at the twelfth carbon atom from the carboxyl end. This compound has garnered interest in various fields, such as lipidomics and biochemistry, due to its incorporation into complex lipid structures and the resulting effects on membrane fluidity and function .

Mechanism of Action

Target of Action

12-Tridecenoic acid is a monounsaturated fatty acid . It is primarily targeted at complex lipid structures in the body . These lipid structures play a crucial role in maintaining the fluidity and function of cell membranes .

Mode of Action

The compound interacts with its targets by incorporating itself into these complex lipid structures . This incorporation alters the physical properties of the cell membranes, such as their fluidity and function .

Biochemical Pathways

The primary biochemical pathway affected by this compound is lipid metabolism . As a long-chain fatty acid , it is involved in various metabolic processes. The downstream effects of this pathway can influence the overall lipid profile of the organism, affecting energy production and storage, hormone regulation, and cellular communication.

Result of Action

The primary molecular effect of this compound’s action is the alteration of membrane fluidity and function . This can have various cellular effects, depending on the specific roles of the affected cells. For example, changes in membrane fluidity can influence the activity of membrane-bound enzymes and receptors, potentially impacting cellular signaling and metabolic processes.

Biochemical Analysis

Biochemical Properties

Studies involving 12-Tridecenoic acid focus on its incorporation into complex lipid structures and the resulting effects on membrane fluidity and function . It is also explored in metabolic pathway analyses, where it is investigated for its biosynthesis and degradation, as well as its role in cellular signaling mechanisms . This compound is in the study of enzyme specificity and function, particularly with enzymes that are involved in fatty acid metabolism, such as desaturases and elongases .

Cellular Effects

It is known that it can influence cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known to exert its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that it has a role in the stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in various metabolic pathways . This includes any enzymes or cofactors that it interacts with. It also includes any effects on metabolic flux or metabolite levels .

Transport and Distribution

It is known that it can interact with various transporters or binding proteins .

Subcellular Localization

It is known that it can be directed to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions: 12-Tridecenoic Acid can be synthesized through various methods. One common approach involves the hydrolysis of esters derived from the corresponding unsaturated alcohols. The reaction typically involves the use of strong acids or bases to catalyze the hydrolysis process, followed by purification steps to isolate the desired acid .

Industrial Production Methods: In industrial settings, this compound is often produced through the oxidation of long-chain hydrocarbons . This process involves the controlled oxidation of hydrocarbons using oxygen or other oxidizing agents, followed by purification and isolation of the desired product .

Chemical Reactions Analysis

Types of Reactions: 12-Tridecenoic Acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, osmium tetroxide, and hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens (chlorine, bromine), organometallic reagents.

Major Products Formed:

Scientific Research Applications

Chemistry: 12-Tridecenoic Acid is used in the synthesis of complex lipid structures and as a precursor for various chemical reactions. Its unique structure makes it valuable in studying the properties of monounsaturated fatty acids .

Biology: In biological research, this compound is incorporated into lipid membranes to study its effects on membrane fluidity and function. It is also used in studies involving lipid metabolism and signaling pathways .

Medicine: this compound has shown potential in medical research due to its antimicrobial properties . It has been found to be active against certain bacterial strains, making it a candidate for developing new antimicrobial agents .

Industry: In industrial applications, this compound is used as a surfactant and emulsifying agent . Its ability to modify surface tension makes it valuable in the formulation of various products, including cosmetics and pharmaceuticals .

Comparison with Similar Compounds

Uniqueness: 12-Tridecenoic Acid is unique due to its specific double bond position at the twelfth carbon atom, which imparts distinct chemical and physical properties. This unique structure allows it to interact differently with lipid membranes and enzymes compared to other similar fatty acids .

Properties

IUPAC Name

tridec-12-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24O2/c1-2-3-4-5-6-7-8-9-10-11-12-13(14)15/h2H,1,3-12H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PARCICAYFORNPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCCCCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80415239
Record name 12-tridecenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80415239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6006-06-0
Record name 12-tridecenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80415239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
12-Tridecenoic acid
Reactant of Route 2
12-Tridecenoic acid
Reactant of Route 3
Reactant of Route 3
12-Tridecenoic acid
Reactant of Route 4
Reactant of Route 4
12-Tridecenoic acid
Reactant of Route 5
Reactant of Route 5
12-Tridecenoic acid
Reactant of Route 6
Reactant of Route 6
12-Tridecenoic acid
Customer
Q & A

Q1: What makes 11-oxo-12-tridecenoic acid interesting for antitumor research?

A1: The study highlights that both 11-oxo-12-tridecenoic acid (IXa) and 10-oxo-11-dodecenoic acid (IXb) exhibit antitumor activity. [] Although the exact mechanism of action is not elucidated in this paper, the presence of the α,β-unsaturated ketone moiety within their structures could be a key factor contributing to their biological activity. This functional group is found in various natural and synthetic compounds with known anticancer properties. Further research is needed to understand the specific ways in which these compounds interact with cancer cells and the downstream effects leading to tumor suppression.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.